molecular formula C8H18N2 B177568 (S)-2-Isobutylpiperazine CAS No. 106576-37-8

(S)-2-Isobutylpiperazine

Cat. No. B177568
CAS RN: 106576-37-8
M. Wt: 142.24 g/mol
InChI Key: BYYCSTYYULCJLQ-QMMMGPOBSA-N
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Description

(S)-2-Isobutylpiperazine, also known as IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a molecular weight of 158.25 g/mol.

Scientific Research Applications

Ecological Risk Assessment

Atrazine, a triazine herbicide, is used in North America for controlling weeds and is found in surface and ground waters. Its ecological effects, especially on aquatic ecosystems, have been assessed. Atrazine inhibits photophosphorylation but typically does not result in lethality or permanent cell damage in the short term, showing transient effects on algae, phytoplankton, or macrophyte production in small streams vulnerable to agricultural runoff (Solomon et al., 1996).

Synthesis of Dipeptides

3-benzyl-6-isobutylpiperazin-2,5-dione and related compounds have been synthesized for the development of cyclic dipeptides. These compounds are produced by cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides (Haidukevich et al., 2020).

Marine-Derived Actinomycete Research

Diketopiperazine derivatives, including 6-isobutylidenepiperazine-2,5-dione, have been isolated from marine-derived actinomycete Streptomyces sp. FXJ7.328. These compounds have shown modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).

Degradation of Pesticides

Studies on the degradation of chlorotriazine pesticides by sulfate radicals, where the reactivity of herbicides is largely due to the ethyl or isopropyl group, have been conducted. This research provides insights into environmental processes affecting pesticide degradation (Lutze et al., 2015).

Endocrine Disruption Studies

Atrazine, acting as an endocrine disruptor, has been found to inhibit cAMP-specific phosphodiesterase-4. This research contributes to understanding the mechanisms by which certain herbicides affect endocrine systems (Kučka et al., 2012).

Powdered Activated Carbon Capacity Prediction

Research on predicting the powdered activated carbon capacity for micropollutants in natural water, using herbicide atrazine as a target compound, aids in environmental management and pollution control (Knappe et al., 1998).

Turf Management and Herbicide Use

Studies on the use of atrazine and other herbicides for controlling weeds in turfgrass, particularly in centipedegrass, provide insights into agricultural and landscaping practices (Johnson, 1979).

Olfactory Receptor Research

Investigation into the specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a potent bell-pepper odorant, contributes to the understanding of olfactory processes and odor discrimination (Pelosi et al., 1982).

Bioactive Diketopiperazines

A review of patents on bioactive diketopiperazines, including those with isopentenylation and other modifications, highlights their diverse medicinal applications, such as anti-tumor, neuroprotective, and immune-regulatory effects (Wang et al., 2013).

Anticancer Research

Studies on piperazine derivatives, including 3-isobutylpiperazine-2,5-dione, have shown antiproliferative effects against chronic myelogenous leukemia, indicating potential therapeutic applications in cancer treatment (Saab et al., 2013).

properties

IUPAC Name

(2S)-2-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCSTYYULCJLQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543667
Record name (2S)-2-(2-Methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106576-37-8
Record name (2S)-2-(2-Methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Isobutylpiperazine
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(S)-2-Isobutylpiperazine
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